8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
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Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-21-7-6-18-14-20(15-19-8-9-25(21)22(18)19)29(27,28)24-12-10-23(11-13-24)16-17-4-2-1-3-5-17/h1-5,14-15H,6-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSLHUZPZXRXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic compound with significant biological activity. This compound features a unique structure that includes a benzylpiperazine moiety and a pyrroloquinoline core, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 492.6 g/mol. The compound's structure facilitates interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O3S |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites. This property is crucial for its potential therapeutic applications.
- Receptor Modulation : The benzylpiperazine moiety allows the compound to interact with neurotransmitter receptors, potentially modulating their activity and contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial and fungal growth effectively.
Anticancer Potential
The compound has been evaluated for anticancer activity in various studies. The structure-activity relationship (SAR) analysis suggests that modifications in the benzylpiperazine group can enhance cytotoxicity against cancer cell lines.
Antileishmanial Activity
A related study on pyrrolo[3,4-b]quinolin derivatives found promising antileishmanial activity. Compounds from this family exhibited significant inhibition against Leishmania parasites in vitro and in vivo models, suggesting that similar activities may be present in this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antileishmanial Efficacy : A study on pyrrolo[3,4-b]quinolin derivatives showed that certain compounds inhibited amastigote forms of Leishmania by up to 85% at concentrations as low as 25 μM .
- Cytotoxicity Against Cancer Cells : In vitro tests indicated that modifications to the piperazine ring significantly increased cytotoxic effects against various cancer cell lines .
- Anticoagulant Activity : Research into derivatives of pyrrolo[3,2,1-ij]quinolin revealed that some compounds effectively inhibited coagulation factors such as Xa and XIa with IC50 values ranging from 2 µM to 3.68 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
